molecular formula C15H14ClNO4S B2412940 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 592472-66-7

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No. B2412940
CAS RN: 592472-66-7
M. Wt: 339.79
InChI Key: KTCNPAVZBYNXHD-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79 .


Molecular Structure Analysis

The molecular structure of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid consists of a benzoic acid core with a chlorobenzyl group, a methylsulfonyl group, and an amino group attached .

Scientific Research Applications

  • Cardioprotective Agents : A study by Baumgarth, Beier, and Gericke (1997) highlighted the use of compounds similar to 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid as Na+/H+ antiporter inhibitors. These compounds, including benzoylguanidines, showed potential for use in treating acute myocardial infarction due to their cardioprotective properties (Baumgarth et al., 1997).

  • EP1 Receptor Antagonists : Naganawa et al. (2006) developed heteroaryl sulfonamides, closely related to 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid, as selective antagonists for the EP1 receptor. These compounds demonstrated optimized antagonist activity and potential in vivo efficacy (Naganawa et al., 2006).

  • Chemical Synthesis : Yin (2002) described a method for synthesizing 4-(methylsulfonyl)benzoic acid, a compound structurally related to 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid. This synthesis was significant for its high yield and purity, contributing to environmental protection and suitability for large-scale production (Yin, 2002).

  • Antibacterial Agents : Parekh et al. (2005) studied the synthesis of Schiff bases derived from 4-aminobenzoic acid, including a compound structurally similar to 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid. These compounds exhibited potential antibacterial properties against various bacterial strains (Parekh et al., 2005).

  • Antimicrobial Activities : Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids through a catalyzed condensation process. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

  • Synthesis of Amino Acids and Esters : Several studies have focused on synthesizing derivatives of benzoic acid for various applications, including as intermediates in pharmaceuticals and in the study of catalysis and chemical reactions (e.g., Wang et al., 2016; Hvenegaard et al., 2012; Amarnath & Palaniappan, 2005) (Wang et al., 2016); (Hvenegaard et al., 2012); (Amarnath & Palaniappan, 2005).

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is not clear from the available information. It’s worth noting that similar compounds, such as 4-Aminobenzoic acid, are intermediates in the synthesis of folate by bacteria, plants, and fungi .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCNPAVZBYNXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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